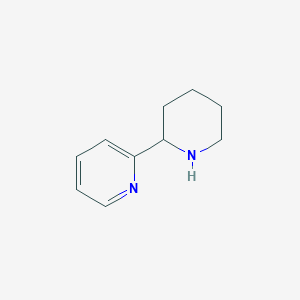

2-(Piperidin-2-yl)pyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-piperidin-2-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2/c1-3-7-11-9(5-1)10-6-2-4-8-12-10/h1,3,5,7,10,12H,2,4,6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXRQQPIHUMSJSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15578-73-1 | |

| Record name | 2-(piperidin-2-yl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Piperidin 2 Yl Pyridine and Its Derivatives

Direct Synthesis Approaches

Direct synthesis methods provide an efficient pathway to 2-(piperidin-2-yl)pyridine by modifying the pyridine (B92270) ring directly. Catalytic hydrogenation is a key strategy within this approach.

Catalytic Hydrogenation of Pyridine Precursors

The hydrogenation of pyridine precursors is a widely employed and economical method for producing piperidines. liv.ac.uk This transformation typically involves the reduction of the aromatic pyridine ring to a saturated piperidine (B6355638) ring. The process often requires the use of transition metal catalysts and can be tailored to achieve specific stereochemical outcomes.

A significant advancement in the synthesis of chiral piperidines is the asymmetric hydrogenation of pyridinium (B92312) salts. dicp.ac.cnliverpool.ac.uk This method addresses the challenge of controlling stereochemistry during the reduction process. By converting the pyridine to a pyridinium salt, the aromaticity is lowered, making the ring more susceptible to hydrogenation. dicp.ac.cn This approach often circumvents the need for complex chiral catalysts or high-pressure hydrogen gas. researchgate.netdicp.ac.cn

One notable strategy involves a rhodium-catalyzed reductive transamination of pyridinium salts. researchgate.netdicp.ac.cn In this process, a chiral primary amine is introduced under reducing conditions, leading to the formation of chiral piperidines with high diastereo- and enantioselectivities. researchgate.netdicp.ac.cn This method has proven effective for a variety of pyridinium salts, including those with reducible and coordinating functional groups. dicp.ac.cn

A variety of transition metals are effective catalysts for the hydrogenation of pyridine derivatives. nih.govtandfonline.com These include iridium, ruthenium, rhodium, palladium, nickel, and cobalt. nih.govliverpool.ac.ukresearchgate.netmdpi.com Homogeneous catalysts, such as rhodium and iridium complexes, have been particularly noted for their efficiency in these reductions. liv.ac.uk

The choice of catalyst can significantly influence the reaction's efficiency and selectivity. For instance, an iridium(I) catalyst containing a P,N-ligand has been successfully used for the asymmetric hydrogenation of 2-substituted pyridinium salts. nih.govmdpi.com Rhodium complexes, particularly in the form of [Cp*RhCl2]2, promoted by an iodide anion, have been shown to efficiently catalyze the transfer hydrogenation of various quaternary pyridinium salts under mild conditions. liv.ac.ukresearchgate.net This system allows for the chemoselective reduction to either piperidines or 1,2,3,6-tetrahydropyridines depending on the substitution pattern of the pyridinium ring. liv.ac.ukresearchgate.net

Heterogeneous catalysts, such as palladium on carbon (Pd/C), platinum oxide (PtO2), and Raney nickel, are also widely used, though they often require harsher reaction conditions. liv.ac.uk Recent developments have included the use of N-modified cobalt nanoparticles for hydrogenation under neutral conditions, although high temperatures and pressures are still necessary. liverpool.ac.uk

Table 1: Transition Metal Catalysts in Pyridine Hydrogenation

| Catalyst System | Substrate | Product | Key Features |

| [RhCp*Cl2]2 / KI | Quaternary Pyridinium Salts | Piperidines or 1,2,3,6-Tetrahydropyridines | Mild conditions, high chemoselectivity. liv.ac.ukresearchgate.net |

| Ir(I) with P,N-ligand | 2-Substituted Pyridinium Salts | Chiral Piperidines | Asymmetric hydrogenation. nih.govmdpi.com |

| Rhodium(I) complex / Pinacol borane | Fluoropyridines | All-cis-(multi)fluorinated piperidines | Highly diastereoselective dearomatization/hydrogenation. mdpi.com |

| Ruthenium(II) complex | Enamines | Piperidines | Asymmetric hydrogenation of intermediate enamines. mdpi.com |

| N-modified Cobalt nanoparticles | Pyridines | Piperidines | Heterogeneous catalysis under neutral conditions. liverpool.ac.uk |

| Palladium on Carbon (Pd/C) | 2-Pyridineethanol | 2-Piperidineethanol | Industrial application, can be prone to byproduct formation. google.com |

Chemoselective Hydrogenation Strategies

Achieving chemoselectivity in the hydrogenation of substituted pyridines is crucial when other reducible functional groups are present in the molecule. acs.orgnih.gov A significant challenge is the selective reduction of the pyridine ring without affecting other aromatic systems or functional groups. acs.orgnih.gov

Recent research has demonstrated switchable and chemoselective hydrogenation of benzene (B151609) and pyridine rings, allowing for controlled reduction when both are present in a molecule. acs.orgnih.gov The rhodium-catalyzed transfer hydrogenation system using [Cp*RhCl2]2 and a formic acid/triethylamine mixture has shown high chemoselectivity. liv.ac.ukresearchgate.net For example, a phenyl substituent on the pyridine ring can be preserved while the pyridine core is hydrogenated. nih.gov This methodology provides access to a diverse range of piperidine compounds that are prevalent in bioactive molecules and drugs. acs.orgnih.gov

Controlling the stereochemistry during the hydrogenation of pyridine derivatives is essential for the synthesis of specific isomers of pharmacologically active compounds. nih.govnih.gov Asymmetric hydrogenation is a primary strategy for achieving high enantioselectivity. liverpool.ac.ukacs.org

The use of chiral ligands in combination with transition metal catalysts is a common approach. For instance, an iridium-catalyzed enantioselective hydrogenation of 2-alkyl-pyridines has been developed using the MeO-BoQPhos ligand, achieving high enantiomeric ratios. acs.org Similarly, rhodium-catalyzed asymmetric reductive transamination allows for the synthesis of chiral piperidines with excellent diastereo- and enantio-selectivities. researchgate.netdicp.ac.cn

The substitution pattern on the pyridine ring can also influence the stereochemical outcome. For example, the hydrogenation of a 2,3-disubstituted pyridinium can lead exclusively to the trans isomer of the corresponding piperidine, while a 2,6-disubstituted pyridinium may yield the cis isomer as the major product. liv.ac.uk

Synthesis from Pyridine-2-ethanol Derivatives

An alternative route to this compound and its analogs involves the hydrogenation of pyridine-2-ethanol compounds. google.com This method is particularly relevant for the industrial production of 2-piperidineethanol, a valuable intermediate. The process typically involves the catalytic hydrogenation of the corresponding 2-pyridineethanol. google.com

A common challenge in this synthesis is the formation of N-methyl byproducts. To suppress this, the hydrogenation can be carried out in the presence of another amine that is structurally different from the starting material and product. google.com Catalysts such as palladium on carbon are often used in these reactions. google.com

Multicomponent Reactions for Piperidine-containing Pyridinium Salts

Multicomponent reactions (MCRs) have emerged as a powerful and environmentally friendly tool for the synthesis of complex molecules like piperidine-containing pyridinium salts. These reactions offer advantages over traditional multi-step syntheses, including simplicity, readily available starting materials, fewer synthetic stages, and reduced solvent consumption. hse.ru

A notable example is the four-component stereoselective synthesis of pyridinium salts with piperidin-2-one moieties. This reaction involves the refluxing of dicyano-substituted olefins, aromatic aldehydes, 1-(2-alkoxy-2-oxoethyl)pyridin-1-ium halogenides, and ammonium (B1175870) acetate (B1210297). hse.ru The ammonium acetate serves a dual role as both a base and a nitrogen source for the formation of the piperidine ring. hse.ruresearchgate.net This domino process, which includes a Michael addition, a Mannich reaction, and an intramolecular cyclization, leads to the formation of (4,6-diaryl-5,5-dicyano-2-oxopiperidin-3-yl)pyridin-1-ium halogenides with three stereogenic centers as single diastereomers. hse.ru The products can be easily isolated by filtration, eliminating the need for column chromatography. hse.ru

Another effective MCR for producing pyridinium salts of piperidin-2-ones involves aromatic aldehydes, Michael acceptors (like benzylidenemalononitriles), pyridinium ylides, and ammonium acetate. researchgate.net This method allows for the one-step synthesis of 1-((3SR,4RS,6SR)-5,5-dicyano-2-oxo-4,6-diarylpiperidin-3-yl)pyridin-1-ium halogenides with three stereocenters and 1-((3SR,4RS,5RS,6SR)-5-cyano-5-(methoxycarbonyl)-2-oxo-4,6-diarylpiperidin-3-yl)pyridin-1-ium halogenides with four stereocenters in moderate to high yields. researchgate.net The high stereoselectivity of this reaction results in the formation of a single diastereomer. researchgate.net

| Reactants | Reaction Type | Product | Key Features |

| Dicyano-substituted olefins, aromatic aldehydes, 1-(2-alkoxy-2-oxoethyl)pyridin-1-ium halogenides, ammonium acetate | Four-component domino reaction | (4,6-diaryl-5,5-dicyano-2-oxopiperidin-3-yl)pyridin-1-ium halogenides | Stereoselective, single diastereomer, simple filtration for isolation hse.ru |

| Aromatic aldehydes, Michael acceptors, pyridinium ylides, ammonium acetate | Four-component reaction | 1-((3SR,4RS,6SR)-5,5-dicyano-2-oxo-4,6-diarylpiperidin-3-yl)pyridin-1-ium halogenides or 1-((3SR,4RS,5RS,6SR)-5-cyano-5-(methoxycarbonyl)-2-oxo-4,6-diarylpiperidin-3-yl)pyridin-1-ium halogenides | Highly stereoselective, moderate to high yields, one-step synthesis researchgate.net |

Derivatization Strategies of this compound Scaffold

Functionalization of Pyridine and Piperidine Rings

The functionalization of the pre-existing pyridine and piperidine rings is a common strategy to create diverse derivatives. researchgate.net Direct C-H functionalization of the pyridine ring is a growing area of interest due to its atom economy, though it presents challenges due to the electron-deficient nature of pyridine and the coordinating power of the nitrogen atom. rsc.org

Hydrogenation of the pyridine ring is a fundamental method to produce piperidines. nih.gov Various catalytic systems, including heterogeneous cobalt catalysts, have been developed for the hydrogenation of pyridine derivatives under acid-free conditions and even in water. nih.gov It is also possible to achieve functionalization during the hydrogenation process. For instance, interrupting a palladium-catalyzed hydrogenation with water can lead to the formation of piperidinones. nih.gov

Functionalization can also be achieved through reactions on the piperidine ring. For example, 2,2,6,6-tetramethylpiperidin-4-one can react with aromatic aldehydes and thiosemicarbazide (B42300) or semicarbazide (B1199961) hydrochloride to yield various piperidine and pyrazolo[4,3-c]pyridine derivatives. derpharmachemica.com

Synthesis of Chiral Derivatives

The synthesis of chiral this compound derivatives is of significant interest due to the prevalence of chiral piperidines in pharmaceuticals. dicp.ac.cnacs.org Several strategies have been developed to achieve enantioselective synthesis.

One approach involves the asymmetric reduction of pyridinium salts. dicp.ac.cnacs.org For instance, an iridium-catalyzed enantioselective hydrogenation of 2-alkyl-pyridines using the MeO-BoQPhos ligand has been developed, yielding enantioenriched piperidines with high enantiomeric ratios. acs.org Another method utilizes a rhodium-catalyzed reductive transamination of pyridinium salts with a chiral primary amine and formic acid, which produces a variety of chiral piperidines with excellent diastereo- and enantioselectivities. dicp.ac.cn

A facile route to novel chiral N-(4-(piperidin-1-yl)pyridin-2-yl)amide derivatives has also been reported. tandfonline.com This method involves the nucleophilic substitution of 2-amino-4-chloropyridine (B16104) with piperidine to obtain the key intermediate, 2-amino-4-piperidinyl pyridine, followed by reaction with a chiral acid chloride. tandfonline.com

Furthermore, chemo-enzymatic methods offer a powerful approach. A one-pot amine oxidase/ene imine reductase cascade can convert N-substituted tetrahydropyridines into stereo-defined 3- and 3,4-substituted piperidines. acs.org

| Starting Material | Method | Product | Key Features |

| 2-Alkyl-pyridines | Iridium-catalyzed enantioselective hydrogenation | Enantioenriched 2-alkyl-piperidines | High enantiomeric ratios acs.org |

| Pyridinium salts | Rhodium-catalyzed reductive transamination | Chiral piperidines | Excellent diastereo- and enantioselectivities dicp.ac.cn |

| 2-Amino-4-chloropyridine | Nucleophilic substitution and acylation | Chiral N-(4-(piperidin-1-yl)pyridin-2-yl)amides | Facile, good yields tandfonline.com |

| N-substituted tetrahydropyridines | Chemo-enzymatic cascade | Stereo-defined 3- and 3,4-substituted piperidines | High stereoselectivity acs.org |

Hybrid Molecule Synthesis (e.g., Benzimidazole-pyridine-piperidine hybrids)

The synthesis of hybrid molecules incorporating the this compound scaffold with other pharmacologically relevant moieties, such as benzimidazole (B57391), has been explored to develop new therapeutic agents. eurekaselect.comingentaconnect.com

A series of novel benzimidazole-pyridine-piperidine hybrids have been synthesized in good yields. eurekaselect.comingentaconnect.com The general synthetic route involves the reaction of a substituted 2-chloropyridine (B119429) with a 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivative. ingentaconnect.com For example, a mixture of 2-chloro-6-phenyl/methyl-4-(trifluoromethyl)pyridine and a 6-substituted-2-(piperidin-4-yl)-1H-benzo[d]imidazole can be heated in the presence of sodium bicarbonate in DMF to yield the desired hybrid molecules. ingentaconnect.com Further functionalization can be achieved by reacting the benzimidazole nitrogen with alkyl halides. ingentaconnect.com

Schiff Base Formation from Piperidinyl Ethanamines

Schiff bases derived from piperidinyl ethanamines are valuable intermediates and have shown biological activities themselves. The synthesis of these compounds is typically achieved through the condensation reaction of a piperidinyl ethanamine with an appropriate aldehyde or ketone. nih.govnih.gov

For instance, new tetradentate NNNS Schiff bases have been prepared in high yields by the condensation of 2-(piperidin-4-yl)ethanamine (B1607912) with aldehydes such as 1-(5-chlorothiophen-2-yl)ethanone, thiophene-2-carbaldehyde, or 5-bromothiophene-2-carbaldehyde. nih.govnih.gov The reaction progress can be monitored using spectroscopic techniques like FTIR and UV-Vis. nih.govnih.gov

Similarly, Schiff base ligands have been formed from the reaction of 2-acetylpyridine (B122185) with amines like 4-(2-aminoethyl)morpholine (B49859) and 4-(2-aminoethyl)piperazine. mdpi.com

Regio- and Stereochemical Control in Synthesis

Achieving regio- and stereochemical control is a critical aspect of synthesizing complex molecules like this compound derivatives.

In multicomponent reactions for piperidinium (B107235) salts, the stereochemistry can be highly controlled, often leading to the formation of a single diastereomer. hse.ruresearchgate.net The specific arrangement of substituents is dictated by the reaction mechanism, which involves a cascade of stereoselective Michael and Mannich reactions followed by cyclization. hse.ru

For the synthesis of chiral derivatives, the choice of catalyst and chiral auxiliary is paramount. In the rhodium-catalyzed reductive transamination, the chiral primary amine induces chirality in the final piperidine product. dicp.ac.cn Similarly, in asymmetric hydrogenations, chiral ligands like MeO-BoQPhos dictate the enantioselectivity of the reduction. acs.org

In the synthesis of substituted piperidines via the Mannich reaction, stereoselectivity can be induced through several methods, including the use of a chiral reactant (chiral pool approach) or a chiral auxiliary that directs the stereochemical outcome. ru.nl Diastereoselective Mannich reactions have been used to control the stereochemistry of piperidines, which is then retained during subsequent transformations. nih.gov

Furthermore, regiodivergent asymmetric additions of organometallic reagents to substituted N-alkyl pyridinium heterocycles allow for high selectivity in both regiochemical and stereochemical control, leading to chiral 1,2,3- and 1,3,4-trisubstituted dihydropyridine (B1217469) products. mdpi.com

Enantioselective Synthesis

The enantioselective synthesis of this compound and its derivatives is a critical area of research, focusing on the creation of non-superimposable mirror-image isomers. These methods are essential for accessing specific enantiomers, which often exhibit distinct biological activities.

A key strategy for achieving enantioselectivity is through asymmetric hydrogenation. The reduction of pyridine-containing precursors using chiral catalysts can yield enantiomerically enriched piperidines. For instance, the asymmetric hydrogenation of certain pyridine derivatives has been successfully carried out using rhodium(I) or ruthenium(II) complexes as catalysts. nih.gov This process involves a two-step reduction, where the initial hydrogenation under mild conditions is followed by a key asymmetric hydrogenation step, which establishes the chirality in the piperidine ring. nih.gov

Another powerful approach involves the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. After the desired stereocenter is set, the auxiliary is removed. An example of this is the asymmetric synthesis of 2-(1-aminoalkyl)piperidines starting from (−)-2-cyano-6-phenyloxazolopiperidine, a chiral auxiliary. acs.org This method allows for the controlled addition of various groups to the piperidine scaffold in a stereospecific manner. acs.org

Organocatalysis has also emerged as a valuable tool for the enantioselective synthesis of piperidine derivatives. Intramolecular aza-Michael reactions, catalyzed by chiral organic molecules, can produce enantiomerically enriched protected piperidines. nih.gov For example, the combination of a quinoline-based organocatalyst and trifluoroacetic acid has been used to synthesize 2,5- and 2,6-disubstituted protected piperidines in good yields. nih.gov Furthermore, chiral catalysts, such as those involving BINAP-metal complexes, are employed to produce specific enantiomers like (R)-2-(Piperidin-2-yl)pyridine dihydrochloride.

Enzymatic resolutions and the use of chiral building blocks are also prominent. 2-Piperidineethanol, a closely related precursor, can be resolved into its enantiomers using enzymatic methods. mdpi.com The resulting enantiopure alcohol or its corresponding aldehyde serves as a versatile starting material for the synthesis of various alkaloids and other complex molecules containing a chiral piperidine unit. mdpi.com Asymmetric allylboration reactions using reagents like β-allyl-diisopinocamphenylborane on such precursors can create additional stereocenters with high diastereomeric excess. mdpi.com

Table 1: Overview of Enantioselective Synthesis Methods

| Method | Catalyst/Auxiliary | Substrate Type | Product Type | Ref |

|---|---|---|---|---|

| Asymmetric Hydrogenation | Ruthenium(II) or Rhodium(I) complexes | Pyridine derivatives | Enantioenriched piperidines | nih.gov |

| Chiral Auxiliary | (−)-2-Cyano-6-phenyloxazolopiperidine | Cyanated piperidine precursor | 2-(1-Aminoalkyl)piperidines | acs.org |

| Organocatalysis | Quinoline organocatalyst/TFA | N-tethered alkenes | Protected 2,5- and 2,6-disubstituted piperidines | nih.gov |

| Catalytic Asymmetric Synthesis | BINAP-metal complexes | Not specified | (R)-2-(Piperidin-2-yl)pyridine | |

| Asymmetric Allylboration | β-Allyl-diisopinocamphenylborane | Enantiopure N-protected aldehyde | Piperidine with second stereocenter | mdpi.com |

Diastereoselective Synthesis

Diastereoselective synthesis aims to produce one diastereomer from a set of possible stereoisomers that are not mirror images of each other. This is particularly relevant when creating molecules with multiple stereocenters, such as certain derivatives of this compound.

A notable advancement in this area is the development of multicomponent reactions. A highly diastereoselective four-component reaction has been reported for the synthesis of piperidin-2-one salts that feature a quaternized pyridine unit. osi.lvresearchgate.netresearchgate.net This Michael–Mannich cascade reaction utilizes Michael acceptors, pyridinium ylides, aromatic aldehydes, and ammonium acetate. osi.lvresearchgate.net The reaction proceeds with high stereoselectivity, yielding only a single diastereomer with three or four stereocenters. osi.lvresearchgate.net The utility of this method lies in its efficiency, assembling complex structures from simple starting materials in a single step with excellent stereocontrol. hse.ru

Another significant strategy involves the diastereoselective reduction of cyclic enamines or related precursors. The reduction of a chiral piperidine β-enamino ester with a tetrasubstituted double bond has been shown to be highly diastereoselective. clockss.org This reduction can be achieved using sodium triacetoxyborohydride, leading to the formation of a methyl 2-piperidin-2-ylpropanoate derivative. clockss.org Interestingly, this approach can be part of a diastereodivergent synthesis, where a two-step reduction/alkylation sequence on a related trisubstituted β-enamino ester yields a different diastereomer. clockss.org This allows for selective access to distinct diastereomeric products by choosing the appropriate synthetic route. clockss.org

Table 2: Examples of Diastereoselective Synthesis of Piperidine Derivatives

| Method | Key Reagents | Substrate | Product | Diastereomeric Ratio/Excess | Ref |

|---|---|---|---|---|---|

| Four-Component Reaction | Michael acceptors, pyridinium ylides, aromatic aldehydes, ammonium acetate | Simple acyclic precursors | 1-(Piperidin-3-yl)pyridin-1-ium salts | Single diastereomer formed | osi.lvresearchgate.net |

| Diastereoselective Reduction | Sodium triacetoxyborohydride | Piperidine β-enamino ester | Methyl (2S, 2'R)-piperidinepropanoate | 95:5 mixture of diastereomers | clockss.org |

| Reduction/Alkylation Sequence | Not specified | Piperidine trisubstituted β-enamino ester | Methyl (2R, 2'S)-piperidinepropanoate | Leads to the opposite diastereomer | clockss.org |

Coordination Chemistry and Ligand Design with 2 Piperidin 2 Yl Pyridine

Role as a Ligand in Metal Complexes

2-(Piperidin-2-yl)pyridine and its derivatives are widely recognized for their role as ligands in coordination chemistry, forming stable complexes with a variety of metal ions. lookchem.com The coordination of these ligands to metal ions can significantly influence the catalytic activity and selectivity of the resulting metal complexes, making them valuable in optimizing chemical reactions for industrial processes. lookchem.com

Bidentate Chelating Properties

The structure of this compound, featuring nitrogen atoms in both the pyridine (B92270) and piperidine (B6355638) rings, allows it to act as a bidentate chelating ligand. researchgate.net This means it can bind to a central metal atom at two points, forming a stable ring structure. This chelating ability enhances the stability and reactivity of the metal complexes. lookchem.com The specific orientation of the nitrogen atoms in the syn conformation makes it an effective bidentate chelating agent. researchgate.net

Iron(III) complexes with tridentate ligands that include a piperidine component have been synthesized and studied as models for certain enzymes. bohrium.com In these complexes, the ligands coordinate to the iron(III) center in a distorted octahedral geometry. bohrium.com

Comparison with Related Ligands (e.g., 2,2'-Bipyridine (B1663995), 2-(2′-Pyridyl)imidazole)

The coordination chemistry of this compound is often compared to that of similar bidentate N-donor ligands like 2,2'-bipyridine and 2-(2′-pyridyl)imidazole.

2,2'-Bipyridine: This well-known ligand forms stable five-membered chelate rings with metal ions. wikipedia.org Complexes with 2,2'-bipyridine are generally more stable than those with an equivalent number of monodentate pyridine ligands. nih.gov However, the introduction of methyl substituents into the 2,2'-bipyridine ring can weaken the bond between the tungsten and the ligand. mdpi.com In its uncoordinated state, 2,2'-bipyridine exists in a planar trans conformation, but it adopts a cis conformation upon protonation or coordination to a metal. wikipedia.org

2-(2′-Pyridyl)imidazole: This ligand is analogous to 2,2'-bipyridine, with two nitrogen coordination sites that allow for bidentate chelation. researchgate.net The syn orientation of the imidazole (B134444) and pyridine nitrogen atoms facilitates its role as a bidentate chelating ligand. researchgate.net Studies have shown that the azole rings in such ligands have weaker Lewis base strengths compared to the pyridine ring, with oxazoles being weaker donors than imidazoles. researchgate.net

The table below provides a comparison of the key structural and electronic properties of these ligands.

| Ligand | Key Features | Coordination Behavior |

| This compound | Contains both a pyridine and a saturated piperidine ring. The piperidine ring is flexible. | Acts as a bidentate N,N'-donor ligand. The flexible piperidine ring can influence the geometry of the resulting metal complex. |

| 2,2'-Bipyridine | Consists of two interconnected pyridine rings. It is a planar, rigid ligand. wikipedia.org | A classic bidentate chelating ligand that forms stable five-membered rings with metal ions. wikipedia.org |

| 2-(2′-Pyridyl)imidazole | Features a pyridine ring linked to an imidazole ring. researchgate.net | A bidentate chelating ligand similar to 2,2'-bipyridine. researchgate.net The imidazole N-H group can participate in hydrogen bonding. researchgate.net |

Metal-Mediated Catalysis

Metal complexes containing this compound and related ligands have shown significant utility in metal-mediated catalysis.

Applications in Organic Synthesis

The versatility of this compound makes it a valuable building block in the synthesis of more complex organic molecules and specialty chemicals. Ruthenium-catalyzed C-H functionalization of N-(pyridin-2-yl)piperidines allows for the introduction of substituents at the C-2 position of the piperidine ring. acs.org The directing pyridin-2-yl group can then be removed under mild conditions. acs.org

Catalytic Activity in Specific Reactions (e.g., Transfer Hydrogenation of Ketones, Hydroformylation of Cycloolefins)

Transfer Hydrogenation of Ketones: Catalytic transfer hydrogenation is a safer alternative to direct hydrogenation with hydrogen gas. researchgate.net Iron(II) and nickel(II) complexes bearing (pyrazolylethyl)pyridine ligands have been shown to be active catalysts for the transfer hydrogenation of ketones. researchgate.net Ruthenium complexes with 2,6-bis(imidazo[1,2-a]pyridin-2-yl)pyridine-based ligands also serve as active catalysts for this transformation. acs.org The development of chiral catalysts for asymmetric transfer hydrogenation is an area of ongoing research, aiming to produce chiral alcohols with high enantioselectivity. liverpool.ac.uk

Hydroformylation of Cycloolefins: Hydroformylation is a key industrial process for the production of aldehydes from alkenes. researchgate.netrsc.org Rhodium complexes containing PNP pincer ligands have been applied in the hydroformylation of cycloolefins. acs.org

Cyclometallated Compounds (e.g., Au(III) Complexes)

Cyclometalation is a process where a ligand coordinates to a metal center through both a heteroatom and a carbon atom, forming a metallacycle. 2-Arylpyridines are known to form cyclometalated complexes with gold(III). mdpi.com In these complexes, the 2-arylpyridine acts as a bidentate ligand, chelating to the gold center through the pyridine nitrogen and a deprotonated carbon of the aryl ring. mdpi.com The resulting Au(III) cyclometalated compounds have been studied for their potential biological and catalytic activities. mdpi.com Similarly, iridium(III) can form cyclometalated complexes with ligands like 2-phenylpyridine. rsc.org

The table below summarizes the catalytic applications discussed.

| Catalytic Reaction | Metal | Ligand Type | Application |

| Transfer Hydrogenation of Ketones | Fe(II), Ni(II), Ru(II) | (Pyrazolylethyl)pyridine, 2,6-Bis(imidazo[1,2-a]pyridin-2-yl)pyridine | Synthesis of alcohols researchgate.netacs.org |

| Hydroformylation of Cycloolefins | Rhodium | PNP pincer ligands | Synthesis of aldehydes acs.org |

| Various | Au(III), Ir(III) | 2-Arylpyridines | Potential biological and catalytic uses mdpi.comrsc.org |

Supramolecular Chemistry and Self-Assembly

The unique structural arrangement of this compound, featuring a flexible, saturated piperidine ring linked to a rigid, aromatic pyridine ring, makes it a valuable building block in the field of supramolecular chemistry. This branch of chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent intermolecular forces. The self-assembly of these molecules into well-defined, stable superstructures is a key area of investigation.

The this compound moiety is frequently incorporated into more complex ligands that are then used in the self-assembly of intricate supramolecular architectures. researchgate.netjyu.fi The process of self-assembly involves the spontaneous organization of molecules into ordered structures, driven by specific intermolecular interactions.

Derivatives of this compound have been instrumental in constructing a variety of supramolecular systems, ranging from discrete multinuclear complexes to extended coordination polymers. researchgate.networktribe.comtandfonline.com For example, a ligand incorporating the piperidinyl and pyridinyl groups, (E)-2,4-di(piperidin-1-yl)-6-(2-(1-(pyridin-2-yl)ethylidene)hydrazinyl)-1,3,5-triazine (DPPT), has been shown to self-assemble with nickel(II) salts to form both mononuclear and binuclear complexes. researchgate.netjyu.fi The resulting architecture depends on the specific reaction conditions and the counter-ions present. In one instance, a homoleptic complex with a NiN₆ coordination environment was formed, while in another, a heteroleptic complex with a NiN₃O₂Cl coordination sphere was obtained. jyu.fimdpi.com

The versatility of this ligand framework is further demonstrated in its reaction with copper(II) chloride, which leads to the unexpected formation of a tetranuclear complex, [Cu₄(DPPT)₂Cl₆]. researchgate.net In this structure, the deprotonated ligand bridges two different copper(II) centers, acting as both a bidentate and a tridentate chelator.

Furthermore, ligands such as N-(4-picolyl)piperidine, which contains a similar piperidine-pyridine linkage, can form one-dimensional coordination polymers. tandfonline.com With silver(I) ions, this ligand has been observed to form linear chains where the silver ions are bridged by the ligand molecules. tandfonline.com The specific nature of the resulting supramolecular structure is highly dependent on the metal ion, the counter-anion, and the solvent system used, highlighting the programmability of these self-assembling systems.

| Complex/System | Metal Ion | Resulting Supramolecular Architecture | Ligand(s) | Reference |

| Ni(DPPT)₂₂·1.5H₂O | Ni(II) | Mononuclear Hexa-coordinate Complex | (E)-2,4-di(piperidin-1-yl)-6-(2-(1-(pyridin-2-yl)ethylidene)hydrazinyl)-1,3,5-triazine (DPPT) | jyu.fimdpi.com |

| [Ni(DPPT)(NO₃)Cl]·EtOH | Ni(II) | Mononuclear Heteroleptic Complex | (E)-2,4-di(piperidin-1-yl)-6-(2-(1-(pyridin-2-yl)ethylidene)hydrazinyl)-1,3,5-triazine (DPPT) | jyu.fimdpi.com |

| [Cu₄(DPPT)₂Cl₆] | Cu(II) | Tetranuclear Complex | (E)-2,4-di(piperidin-1-yl)-6-(2-(1-(pyridin-2-yl)ethylidene)hydrazinyl)-1,3,5-triazine (DPPT) | researchgate.net |

| poly-[Ag(L1)]SbF₆·0.5THF | Ag(I) | 1D Coordination Polymer | N-(4-picolyl)piperidine (L1) | tandfonline.com |

The stability and structure of the supramolecular assemblies incorporating this compound and its derivatives are governed by a combination of non-covalent interactions. unibo.it Among these, hydrogen bonding and π-π interactions are of primary importance. researchgate.netmdpi.com

π-π Interactions: The aromatic pyridine ring of the this compound scaffold provides a platform for π-π stacking interactions. These interactions occur between the electron-rich π-systems of parallel or offset aromatic rings and are a significant driving force in the self-assembly of many supramolecular systems. researchgate.net In the crystal packing of coordination polymers and discrete complexes containing this moiety, parallel-displaced stacking interactions between pyridine rings are frequently observed. tandfonline.comresearchgate.net These interactions contribute to the formation of higher-dimensional structures, such as 2D layers or 3D frameworks, by linking adjacent complexes or polymeric chains. researchgate.net The interplay between hydrogen bonding and π-π stacking dictates the final supramolecular arrangement, demonstrating the principles of crystal engineering. tandfonline.comresearchgate.net

| Type of Interaction | Description | Example System | Reference |

| Hydrogen Bonding | N-H and C-H groups on the piperidine ring act as donors to anions (e.g., Cl⁻) or solvent molecules. | [CoCl₃(L1H)]·MeCN where L1H is protonated N-(4-picolyl)piperidine | tandfonline.com |

| Hydrogen Bonding | Intermolecular contacts such as H···H, O···H, and Cl···H are key for crystal stability. | Ni(DPPT)₂₂·1.5H₂O | jyu.fimdpi.com |

| π-π Interactions | Stacking between pyridine rings of adjacent ligands, contributing to the formation of layered structures. | [PbL(OAc)] where L involves a pyridyl group | researchgate.net |

| π-π Interactions | Antiparallel pyridine rings of a linear coordination polymer interact via π-stacking. | poly-[AgL1]SbF₆·0.5THF | tandfonline.com |

Medicinal Chemistry and Biological Activity Studies

Pharmacological Applications and Therapeutic Potential

Treatment of Neurological and Psychiatric Disorders

Derivatives of 2-(Piperidin-2-yl)pyridine have shown considerable promise in the management of neurological and psychiatric conditions. Research indicates that (R)-3-(Piperidin-2-YL)pyridine and its analogues exhibit potential as pharmacological agents for disorders such as Alzheimer's disease, Parkinson's disease, addiction, and schizophrenia. smolecule.com This therapeutic potential is largely attributed to their interaction with key components of the nervous system.

One of the primary mechanisms of action is the inhibition of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). smolecule.comnih.gov By inhibiting AChE, these compounds can increase acetylcholine levels in the brain, which is beneficial for conditions characterized by cholinergic deficits, such as Alzheimer's disease. smolecule.comcore.ac.uk

Furthermore, these compounds modulate nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels involved in various neurological processes. smolecule.com Some derivatives may act as partial agonists at certain nAChR subtypes, offering a nuanced approach to receptor modulation that could be advantageous in treating conditions like Parkinson's disease and addiction. smolecule.com

In addition to cholinergic system modulation, certain 2-piperidinyl phenyl benzamide (B126) and trisubstituted pyrimidine (B1678525) derivatives have been identified as positive allosteric modulators of the prostaglandin (B15479496) receptor EP2. nih.gov Activation of the EP2 receptor has been shown to protect neurons from excitotoxicity, suggesting a potential therapeutic strategy for neurodegenerative diseases. nih.gov The development of N-[Phenyl(piperidin-2-yl)methyl]benzamide derivatives as glycine (B1666218) transporter 1 (GlyT1) inhibitors also presents a novel approach for treating schizophrenia by enhancing N-methyl-D-aspartate (NMDA) receptor function. jst.go.jp

Anti-fibrotic Activity of Derivatives

A series of novel 2-(pyridin-2-yl) pyrimidine derivatives have been synthesized and evaluated for their anti-fibrotic properties. mdpi.comnih.gov In a study targeting hepatic fibrosis, these compounds were tested against immortalized rat hepatic stellate cells (HSC-T6), which play a crucial role in the development of liver fibrosis. mdpi.comnih.gov

Fourteen of the synthesized compounds demonstrated superior anti-fibrotic activities compared to the existing anti-fibrotic drug Pirfenidone. mdpi.comnih.gov Notably, two compounds, ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q), exhibited the most potent activities. mdpi.comnih.gov Further investigation revealed that these compounds effectively inhibited the expression of collagen and reduced the content of hydroxyproline (B1673980) in the cell culture medium, indicating their potential to be developed as novel anti-fibrotic drugs. mdpi.comnih.gov

| Compound | IC50 (μM) against HSC-T6 cells |

|---|---|

| ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) | 45.69 |

| ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) | 45.81 |

Cholinesterase Inhibition (AChE and BuChE)

The inhibition of cholinesterases, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), is a key therapeutic strategy for Alzheimer's disease. Anabasine (B190304), which is 3-(piperidin-2-yl)pyridine, is a known cholinesterase inhibitor. nih.gov A variety of derivatives based on the this compound scaffold have been synthesized and shown to be potent inhibitors of both AChE and BuChE. core.ac.uk

In one study, a series of arecoline-thiazolidinone derivatives incorporating a piperidine (B6355638) core were evaluated. core.ac.uk Compound 7c from this series was identified as the most potent inhibitor of AChE and also exhibited significant inhibition of BuChE. core.ac.uk The inhibitory activities of this series of compounds against both enzymes were found to be in the micromolar range. core.ac.uk

Another study on N'-(aryl)sulphonyl-2-[4-(aryl)-piperidine/piperazine]-pyridazin-3(2H)-one-2-yl-acetohydrazide/propionohydrazides revealed that compounds with a trifluoromethyl (CF3) group on the phenyl sulfonyl ring had enhanced anti-AChE activity, with some showing inhibitory action superior to the standard drug galantamine. samipubco.com Certain benzothiazole–piperazine (B1678402) hybrids have also been developed as multifunctional agents for Alzheimer's disease, with one compound demonstrating effective and selective inhibition against AChE. rsc.org

| Compound Series | Target Enzyme | Observed Activity |

|---|---|---|

| Arecoline-thiazolidinone derivatives (e.g., 7c) | AChE, BuChE | IC50 for AChE: 6.62 µM; IC50 for BuChE: 13.78 µM |

| N'-(aryl)sulphonyl-2-[4-(aryl)-piperidine/piperazine]-pyridazin-3(2H)-one-2-yl-acetohydrazide/propionohydrazides | AChE, BuChE | Enhanced anti-AChE action with CF3 group, some superior to galantamine. |

| Benzothiazole–piperazine hybrids (Compound 12) | AChE | Selective inhibition with an IC50 of 2.31 μM. |

Antimitotic Agents

Certain derivatives of this compound have been investigated as antimitotic agents, which have the potential to be used in cancer therapy by interfering with cell division. A study focusing on 3,4-dihydropyridine-2(1H)-thiones revealed promising antiproliferative activity. mdpi.com

The lead compound in this study, 4-benzyl-5-phenyl 3,4-dihydropyridine-2(1H)-thione (S1), was observed to cause cell cycle arrest at the G2/M phase, lead to the formation of aberrant mitotic spindles, and inhibit the polymerization of tubulin. mdpi.com Further structure-activity relationship studies led to the identification of a derivative with a thiophene (B33073) ring at the C5 position of the pyridine-2(1H)-thione (S22) that exhibited higher antiproliferative activity and better selectivity against melanoma cells compared to the original lead compound. mdpi.com These compounds caused an accumulation of cells in the tetraploid (4N) state, indicative of mitotic arrest. mdpi.com

Antimicrobial Activity (Antibacterial, Antifungal)

The this compound scaffold has been utilized to develop novel antimicrobial agents. A series of benzimidazole-pyridine-piperidine hybrids were synthesized and evaluated for their in vitro antibacterial and antifungal activities. ingentaconnect.com These compounds were tested against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains. ingentaconnect.com One compound, in particular, showed excellent activity against all tested organisms except for Bacillus subtilis. ingentaconnect.com

In another study, novel pyridyl-2-amidrazone incorporated isatin (B1672199) Mannich bases were designed and synthesized. nih.gov These compounds exhibited good antimicrobial activities. Specifically, one compound was found to be most active against Staphylococcus aureus and Escherichia coli, while another showed the best activity against Candida albicans. nih.gov Additionally, N-[4-(2-piperidine-1-yl-ethoxy) phenyl]-acetamide analogues have been synthesized and shown to possess enhanced antifungal activity compared to the parent compounds, with some exhibiting efficacy comparable to the standard drug fluconazole. japsonline.com

| Compound Series | Tested Organisms | Notable Activity |

|---|---|---|

| Benzimidazole-pyridine-piperidine hybrids | Gram-positive/negative bacteria, Fungi | Compound 5a showed excellent activity against most tested organisms. |

| Pyridyl-2-amidrazone incorporated isatin Mannich bases | S. aureus, E. coli, C. albicans | Compound 2a3 most active against bacteria (MIC 4-32 μg/ml); 2a2 best against C. albicans (MIC 16 μg/ml). |

| N-[4-(2-piperidine-1-yl-ethoxy) phenyl]-acetamides | Fungi (F. oxysporum, A. flavus, etc.) | Activity of some compounds comparable to fluconazole. |

Anticancer/Antiproliferative Activity

The this compound framework is a key feature in a multitude of compounds with demonstrated anticancer and antiproliferative properties against various cancer cell lines. nih.govresearchgate.netmdpi.comacs.org

Thieno[2,3-c]pyridine derivatives have been synthesized and screened for their anticancer activity. nih.gov A piperidine-substituted hybrid from this series exhibited potent inhibition of breast cancer (MCF7) and colorectal cancer (RKO) cell lines. nih.gov The mechanism of action for some of these compounds is believed to be through the inhibition of Hsp90, a molecular chaperone that is crucial for the stability of many proteins required for tumor cell growth. nih.gov

Novel pyranopyridine derivatives have also been synthesized and evaluated against several human cancer cell lines, including liver, breast, and colorectal carcinoma. researchgate.net Some of these compounds exhibited more potent anticancer activity than the reference drug doxorubicin. researchgate.net

Furthermore, triarylpyrazole derivatives possessing a piperidine moiety have shown potent in vitro antiproliferative activity. nih.gov Pyrrolo[1,2-a]quinoxaline derivatives have also been designed and synthesized, showing antiproliferative activity against human leukemic and breast cancer cell lines. tandfonline.com Additionally, piperazine-substituted pyranopyridines have demonstrated antiproliferative effects on various tumor cell lines. nih.gov

| Compound Series | Cancer Cell Lines | Key Findings |

|---|---|---|

| Thieno[2,3-c]pyridine derivatives | MCF7 (breast), RKO (colorectal) | Piperidine-substituted hybrid 6a showed 91.56% inhibition against MCF7 and 93.51% against RKO at 100 μM. nih.gov |

| Pyranopyridine derivatives | Hep-G2 (liver), MCF-7 (breast), Caco-2, HCT116 (colorectal) | Compounds 12 and 14 showed more potent activity than doxorubicin. researchgate.net |

| Triarylpyrazole derivatives | Various | Potent in vitro antiproliferative activity. nih.gov |

| Pyrrolo[1,2-a]quinoxaline derivatives | K562, U937, HL60 (leukemia), MCF7 (breast) | Showed antiproliferative activity against tested cell lines. tandfonline.com |

| Piperazine-substituted pyranopyridines | Various tumor cell lines | Exhibited antiproliferative activity. nih.gov |

Antihypertensive and Antihistaminic Potential of Derivatives

Derivatives of the this compound scaffold have been explored for their potential effects on blood pressure and histamine (B1213489) receptors. The strategic modification of this core structure has led to the development of compounds with notable pharmacological activities. Pyridopyridazine derivatives, which can be considered structurally related to the piperidine-pyridine framework, have shown promise as antihypertensive agents. researchgate.net For instance, the vasodilator Endralazine contains a pyridazine (B1198779) moiety and demonstrates the potential of nitrogen-containing heterocycles in cardiovascular medicine. researchgate.net While direct studies on this compound derivatives for antihistaminic activity are less common, the broader class of piperidine derivatives has been investigated for their interaction with histamine receptors, suggesting a potential avenue for future research. researchgate.netmdpi.com

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. For derivatives of this compound, these studies have provided valuable insights into the structural requirements for various pharmacological effects. The unique ability of the piperidine moiety to be combined with different molecular fragments makes it a valuable component in drug design. clinmedkaz.org

Impact of Substituent Modifications on Biological Activity

Modifications to both the piperidine and pyridine (B92270) rings of the this compound scaffold have a significant impact on biological activity. For example, in a series of 2,6-disubstituted thiosemicarbazone derivatives of pyridine, the nature of the substituent at the 6-position of the pyridine ring was found to be critical for antituberculosis activity. nih.govnih.gov Compounds containing basic substituents like piperidine and pyrrolidine (B122466) demonstrated strong inhibition of bacterial growth. nih.govnih.gov Specifically, the order of activity for 6-substituted pyridine derivatives was observed to be piperidine > pyrrolidine > morpholine, highlighting the importance of basicity and lipophilicity. nih.gov

The introduction of different functional groups can also modulate the antiproliferative activity of pyridine derivatives. nih.gov For instance, the addition of hydroxyl (OH) or methoxy (B1213986) (OMe) groups has been shown to enhance anticancer activity, while the presence of halogens or bulky groups tends to decrease it. nih.gov In a study on pyrrolo[3,4-c]pyridine derivatives, replacing the piperidine ring with other substituents did not substantially alter the pharmacological action profile, suggesting the core scaffold's importance. mdpi.com

| Compound/Derivative Class | Modification | Impact on Biological Activity | Reference |

|---|---|---|---|

| 2,6-Disubstituted Thiosemicarbazone Derivatives of Pyridine | Piperidine at C6 of pyridine ring | Strongly inhibited growth of standard and resistant M. tuberculosis strains | nih.govnih.gov |

| Pyridine Derivatives | Addition of OH or OMe groups | Increased antiproliferative activity | nih.gov |

| Pyridine Derivatives | Addition of halogens or bulky groups | Decreased antiproliferative activity | nih.gov |

| Pyrrolo[3,4-c]pyridine Derivatives | Replacement of piperidine ring with other substituents | Did not substantially alter the pharmacological action profile | mdpi.com |

Molecular Docking Studies for Elucidating Binding Modes

Molecular docking studies provide a computational approach to understanding how a ligand, such as a this compound derivative, might bind to a protein's active site. These studies have been instrumental in rationalizing the observed biological activities and guiding the design of more potent and selective compounds. For instance, docking studies on pyridine-based chalcones have helped to elucidate their binding modes within the colchicine (B1669291) binding site of tubulin, a key target in cancer therapy. researchgate.net

In the context of antitubercular agents, molecular docking of piperidin-4-imine derivatives into the active site of the enoyl-acyl carrier protein (EACP) reductase has provided insights into the interactions responsible for their inhibitory activity. nih.gov Similarly, for pyrazolopyridine derivatives, molecular modeling has been used to predict their affinity and orientation within the active site of enzymes like AKR1C3. scirp.org These computational models are invaluable for visualizing the key hydrogen bonds and hydrophobic interactions that stabilize the ligand-protein complex, thereby explaining the structure-activity relationships observed in experimental assays. nih.govtandfonline.com

Neuroprotective Profiles

Derivatives of this compound have shown potential as neuroprotective agents, offering a possible therapeutic avenue for neurodegenerative diseases. dovepress.com Research into novel piperidine urea (B33335) derivatives has identified compounds with potent neuroprotective activities in vitro. thieme-connect.com One such compound, A10, demonstrated a protective effect against L-glutamic acid-induced injury in SH-SY5Y cells that was slightly better than the control drug, Fenazinel. thieme-connect.com

Furthermore, a series of cinnamamide-piperidine and piperazine derivatives were designed and synthesized, with several compounds exhibiting significant protective capacities against glutamate-induced cell damage in SH-SY5Y cells. thieme-connect.com In a study of 2-aminopyridine- and 2-chloropyridine-3,5-dicarbonitriles, some compounds showed neuroprotection in SH-SY5Y neuroblastoma cells stressed with a mixture of oligomycin-A/rotenone. joseroda.com These findings underscore the potential of the piperidine-pyridine scaffold in the development of new neuroprotective drugs.

Mechanisms of Action

The mechanisms of action for this compound derivatives are diverse and depend on the specific structural modifications and the biological target. Research indicates that some derivatives may exert their effects by interacting with neurotransmitter systems, such as serotonin (B10506) and dopamine (B1211576) receptors, suggesting potential applications for antidepressant and antipsychotic properties. The ability of these compounds to act as ligands and modulate receptor activity is a key aspect of their pharmacological profile.

For derivatives exhibiting antihypertensive effects, the mechanism often involves the relaxation of blood vessels, which can be achieved through various pathways, including the blockade of calcium channels. researchgate.netnih.gov In the case of antitubercular activity, some derivatives are believed to inhibit essential enzymes in Mycobacterium tuberculosis, such as the enoyl-acyl carrier protein (EACP) reductase. nih.gov The neuroprotective effects of certain derivatives may be attributed to their ability to counteract excitotoxicity, a process involving the overactivation of glutamate (B1630785) receptors. thieme-connect.comthieme-connect.com

Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and geometry of molecules. For 2-(Piperidin-2-yl)pyridine, DFT calculations, often using functionals like B3LYP, are employed to determine the conformational landscape and the energetic factors that govern its preferred shapes. nih.govmdpi.com Studies have performed thorough DFT analyses to identify the various stable conformers of the molecule, which arise from the relative orientations of the piperidine (B6355638) and pyridine (B92270) rings and the puckering of the piperidine ring. nih.gov

Advanced computational studies using DFT provide insights into the electronic structure, highlighting how the 2-(piperidin-2-yl) connectivity leads to unique electronic properties due to the proximity of the two nitrogen atoms. These calculations help in understanding the molecular dipole moment and the distribution of electron density, which are critical for the molecule's chemical behavior.

The Molecular Electrostatic Potential (MEP) map is a crucial output of DFT calculations that visualizes the charge distribution on the molecule's surface. It is used to predict sites for electrophilic and nucleophilic attack. For this compound, the MEP surface would show regions of negative potential (typically colored red or yellow) localized around the electronegative nitrogen atoms of both the pyridine and piperidine rings, indicating their susceptibility to electrophilic attack. Conversely, regions of positive potential (colored blue) would be found around the hydrogen atoms, marking them as sites for potential nucleophilic interaction. nih.govasianpubs.org This analysis is fundamental in understanding intermolecular interactions, such as hydrogen bonding, which plays a significant role in its binding to biological targets. mdpi.com

| Region | Atom(s) | Potential | Implication |

| Negative | Pyridine Nitrogen (N), Piperidine Nitrogen (N-H) | High electron density | Site for electrophilic attack, H-bond acceptor |

| Positive | Hydrogens on rings, N-H proton | Low electron density | Site for nucleophilic attack, H-bond donor |

| Neutral | Carbon backbone | Intermediate potential | Generally less reactive |

This is an interactive data table. Click on the headers to sort.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. Their energies and spatial distribution are key to understanding a molecule's chemical reactivity and kinetic stability. researchgate.netsemanticscholar.org The energy difference between the HOMO and LUMO, the HOMO-LUMO gap, is a critical parameter; a smaller gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the ground state. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine ring, while the LUMO may be distributed across the C-C bonds of the rings. The analysis of these orbitals helps in predicting how the molecule will participate in charge-transfer interactions. acs.org

| Orbital | Typical Energy (eV) | Localization | Significance |

| HOMO | ~ -6.5 to -5.5 | Primarily on pyridine ring | Region of electron donation (nucleophilicity) |

| LUMO | ~ -0.5 to 0.5 | Distributed across both rings | Region of electron acceptance (electrophilicity) |

| Gap (ΔE) | ~ 5.0 to 6.0 | - | Indicator of chemical reactivity and stability |

This is an interactive data table. Click on the headers to sort.

Time-Dependent Density Functional Theory (TD-DFT) is the primary method for investigating the electronic excited states of molecules. najah.edumdpi.com This analysis is used to calculate and interpret the UV-Visible absorption spectra by determining the energies of vertical electronic transitions from the ground state to various excited states. najah.edumdpi.com For this compound, TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) corresponding to transitions such as π→π* and n→π*. These calculations are also essential for understanding photochemical processes, such as potential excited-state intramolecular proton transfer (ESIPT) if suitable functional groups were present. dntb.gov.ua The results are often compared with experimental spectra recorded in different solvents to assess the influence of the environment on the excited-state behavior. eurjchem.com

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer, hybridization, and hyperconjugative interactions between filled (donor) and empty (acceptor) orbitals. acs.org For (-)-S-anabasine, NBO analysis has been crucial in elucidating the forces that determine its conformational preferences. nih.gov These studies have shown that while steric and electrostatic factors are important, hyperconjugative effects—specifically interactions between the nitrogen lone pair orbitals and antibonding orbitals of adjacent bonds (e.g., n→σ*)—are the key stabilizing force for the most populated conformers in the gas phase. nih.govrsc.org This analysis quantifies the stabilization energy (E(2)) associated with these intramolecular charge-transfer events, providing a deeper understanding of the molecule's inherent stability. acs.orgrsc.org

Molecular Modeling and Dynamics

Molecular modeling techniques, including molecular docking and molecular dynamics (MD) simulations, are used to study how this compound interacts with larger systems, such as proteins or host molecules like cyclodextrins. mdpi.comresearchgate.netresearchgate.net

Molecular Docking predicts the preferred orientation and binding affinity of the molecule when it forms a complex with a receptor. mdpi.com For instance, docking studies of anabasine (B190304) with β-cyclodextrin have shown that the piperidine fragment is deeply involved in complexation, forming hydrogen bonds with the hydroxyl groups of the cyclodextrin (B1172386) cavity. mdpi.com

Molecular Dynamics (MD) simulations provide a dynamic view of these interactions over time, allowing researchers to assess the stability of the complex. researchgate.netresearchgate.net MD simulations have been used to confirm the stability of the anabasine-cyclodextrin inclusion complex and to analyze the persistence of intermolecular hydrogen bonds. mdpi.com In the context of biological targets, MD simulations can reveal how the molecule induces conformational changes in a protein's active site and the stability of the ligand-protein complex. researchgate.netnih.gov

Spectroscopic Analysis Interpretation through Computational Methods

A powerful application of computational studies is the interpretation and validation of experimental spectroscopic data. Theoretical calculations of properties like vibrational frequencies (IR and Raman) and nuclear magnetic resonance (NMR) chemical shifts are routinely compared with experimental results. mdpi.comresearchgate.net

For (-)-S-anabasine, DFT calculations have been used to accurately reproduce experimental Infrared (IR) and Vibrational Circular Dichroism (VCD) spectra. nih.gov This excellent agreement between theoretical and experimental spectra validates the computational model and confirms the calculated conformational populations. nih.gov Similarly, computational methods have been used to analyze the changes in ¹H and ¹³C NMR chemical shifts of anabasine upon encapsulation within a host molecule, providing evidence for which parts of the molecule are interacting most strongly with its environment. mdpi.com This synergy between computation and experiment is indispensable for a comprehensive structural and electronic characterization of the molecule.

Thermodynamic Properties Calculation

The theoretical and computational examination of the thermodynamic properties of chemical compounds provides crucial insights into their stability, reactivity, and behavior under various conditions. For this compound, computational chemistry offers a powerful tool to predict and understand its thermodynamic characteristics, such as enthalpy of formation, entropy, and Gibbs free energy. These calculations are often performed using quantum mechanical methods.

Detailed Research Findings

Computational studies, particularly those employing Density Functional Theory (DFT), are a cornerstone for calculating the thermodynamic properties of molecules. researchgate.net These methods can model the electronic structure of a molecule to derive its energy and other thermodynamic quantities. While specific, in-depth computational studies focused solely on the thermodynamic properties of this compound are not extensively found in publicly available literature, the principles and methodologies are well-established through research on its constituent rings, pyridine and piperidine, and its isomers.

For instance, research on related heterocyclic compounds like pyridine and its derivatives often involves the calculation of enthalpies of formation, which are in good agreement with experimental values. researchgate.net The standard molar enthalpy of formation for pyridine in the gas phase has been a subject of both experimental and theoretical investigation. researchgate.netsemanticscholar.org Similarly, the thermodynamic properties of piperidine and its derivatives have been analyzed to understand the effects of substitution on their stability. researchgate.net

Anabasine, an isomer of this compound with the systematic name 3-(Piperidin-2-yl)pyridine, has been a subject of thermochemical studies. semanticscholar.org The enthalpy of formation of anabasine provides a valuable reference point for estimating the properties of its 2-substituted counterpart. Quantum chemical calculations have been employed to determine the gas-phase enthalpy of formation for related structures, demonstrating the utility of these theoretical approaches. semanticscholar.org

The general approach for these calculations involves:

Geometry Optimization: Finding the lowest energy conformation of the molecule.

Frequency Calculation: Determining the vibrational frequencies, which are then used to compute thermodynamic properties like entropy and thermal energy corrections.

Energy Calculation: Calculating the total electronic energy of the optimized structure.

These calculations can be performed for the molecule in the gas phase, and solvation models can be applied to estimate thermodynamic properties in different solvents. researchgate.net The Gibbs free energy of hydration, for example, can be determined by considering contributions from non-specific interactions, the hydrophobic effect, and specific hydrogen-bonding interactions. researchgate.net

The following tables present thermodynamic data for the parent compounds, pyridine and piperidine, which serve as a fundamental basis for understanding the properties of this compound.

| Property | Value | Units |

|---|---|---|

| Standard Enthalpy of Formation (ΔfH°gas) | 140.4 ± 0.9 | kJ/mol |

| Standard Molar Entropy (S°gas) | 283.79 ± 0.42 | J/mol·K |

| Proton Affinity (PAff) | 924.4 | kJ/mol |

| Gas Basicity (BasG) | 893.6 | kJ/mol |

| Property | Value | Units |

|---|---|---|

| Standard Enthalpy of Formation (ΔfH°liquid) | -123.4 ± 1.0 | kJ/mol |

| Standard Enthalpy of Vaporization (ΔvapH°) | 41.5 ± 0.2 | kJ/mol |

| Standard Enthalpy of Formation (ΔfH°gas) | -81.9 ± 1.0 | kJ/mol |

| Standard Molar Entropy (S°liquid) | 199.6 | J/mol·K |

Note: Data for the parent compounds is sourced from various thermochemical databases and research articles. The values can vary slightly depending on the experimental or computational method used.

The thermodynamic data for these parent molecules are critical for computational approaches that use group additivity or isodesmic reactions to estimate the properties of more complex molecules like this compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.